molecular formula C17H16ClN5O4 B12904378 N-(4-Chlorobenzoyl)-2'-deoxyadenosine CAS No. 90335-43-6

N-(4-Chlorobenzoyl)-2'-deoxyadenosine

Cat. No.: B12904378
CAS No.: 90335-43-6
M. Wt: 389.8 g/mol
InChI Key: JVCIHWWSFVZWET-YNEHKIRRSA-N
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Description

4-Chloro-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound that features a chlorinated benzamide group attached to a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multiple steps:

    Formation of the Purine Derivative: The purine derivative can be synthesized through a series of reactions starting from commercially available purine bases. These reactions often involve protection and deprotection steps to ensure selective functionalization.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via glycosylation reactions, where a suitable sugar derivative is coupled with the purine base under acidic or basic conditions.

    Chlorination and Benzamide Formation: The final steps involve the chlorination of the benzamide group and its subsequent attachment to the purine derivative. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the tetrahydrofuran ring can undergo oxidation to form carbonyl compounds.

    Reduction: The chlorinated benzamide group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom in the benzamide group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-Chloro-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of antiviral or anticancer agents due to its structural similarity to nucleosides.

    Biochemical Research: It can serve as a probe to study enzyme-substrate interactions, particularly those involving nucleoside analogs.

    Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can mimic natural nucleosides and interfere with nucleic acid synthesis, thereby inhibiting the replication of viruses or the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A nucleoside analog used as an antiviral agent.

    Ganciclovir: Another antiviral nucleoside analog with a similar structure.

    Ribavirin: A broad-spectrum antiviral nucleoside analog.

Uniqueness

4-Chloro-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is unique due to its specific chlorinated benzamide group, which can impart distinct pharmacokinetic and pharmacodynamic properties compared to other nucleoside analogs.

Properties

CAS No.

90335-43-6

Molecular Formula

C17H16ClN5O4

Molecular Weight

389.8 g/mol

IUPAC Name

4-chloro-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C17H16ClN5O4/c18-10-3-1-9(2-4-10)17(26)22-15-14-16(20-7-19-15)23(8-21-14)13-5-11(25)12(6-24)27-13/h1-4,7-8,11-13,24-25H,5-6H2,(H,19,20,22,26)/t11-,12+,13+/m0/s1

InChI Key

JVCIHWWSFVZWET-YNEHKIRRSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=C(C=C4)Cl)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=C(C=C4)Cl)CO)O

Origin of Product

United States

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